5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Overview
Description
Synthesis Analysis
While the exact synthesis process for “5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide” is not available, similar compounds have been synthesized using various methods. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another study discussed the synthesis of a key intermediate in the preparation of zolazepam, a similar compound .
Scientific Research Applications
Pharmacological Activity
- Benzothiazoles and pyrazoles, including compounds similar to 5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide, have shown better pharmacological activities. A series of derivatives were synthesized and screened for their anti-microbial and anti-oxidant activities, with some showing potent activity (Raparla et al., 2013).
Radiotracer Development
- Nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride was demonstrated, leading to the synthesis of compounds for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography (Katoch-Rouse & Horti, 2003).
Synthesis and Characterization
- The compound's synthesis and characterization involve chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis. The study emphasizes the importance of accurate labeling of research chemicals (McLaughlin et al., 2016).
Antiproliferative Activities
- Pyrazole-sulfonamide derivatives, including similar compounds, were tested for their in vitro antiproliferative activities against cancer cell lines, showing cell-selective effects and broad-spectrum antitumor activity (Mert et al., 2014).
Fluorescent Sensor Development
- A pyrazole-based fluorescent sensor was developed for fluoride anion detection, demonstrating high selectivity and changes in UV–vis absorption and fluorescence emission spectra (Yang et al., 2011).
Coordination Network Synthesis
- Hydrothermal synthesis methods were used to create coordination networks, revealing the effects of substituents in tetrazole-yl acylamide tectons on structural topologies and nonlinear optical properties (Liao et al., 2013).
Properties
IUPAC Name |
5-fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-1-2-10-7(3-8)4-11(18-10)12(17)16-9-5-14-15-6-9/h1-6H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDXVEBJBTUBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NC3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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